![molecular formula C23H27N5O3 B2460504 N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide CAS No. 2034470-20-5](/img/structure/B2460504.png)
N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The molecule is a complex organic compound containing multiple functional groups including an oxalamide group, a pyridine ring, a piperidine ring, and a pyrrolidine ring. These functional groups suggest that the molecule could have a variety of chemical properties and potential applications, particularly in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps, each introducing a different functional group. For example, the pyrrolidine ring might be introduced via a cyclization reaction, while the oxalamide group could be formed through a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would contain a pyridine ring (a six-membered ring with one nitrogen atom), a piperidine ring (a six-membered ring with one nitrogen atom), and a pyrrolidine ring (a five-membered ring with one nitrogen atom). The oxalamide group would likely be attached to the phenyl group and the piperidine ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the oxalamide group might be susceptible to hydrolysis, while the pyridine ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of multiple nitrogen-containing rings could make the compound relatively polar, affecting its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
One-pot synthesis methods for Nα-urethane-protected β-alanine and γ-aminopropionic acid demonstrate efficient approaches to modifying amino acids, potentially offering insights into synthesizing or modifying complex molecules like N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide for specific research applications (Cal et al., 2012).
Molecular Interaction and Binding Studies
Studies on molecular interactions, such as the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, highlight the importance of understanding how complex molecules bind to specific receptors, which could be relevant for researching similar interactions involving N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide (Shim et al., 2002).
Catalysis and Reaction Mechanisms
The unique oxidation reactions of amides catalyzed by ruthenium porphyrin, leading to direct oxidative conversion of N-acyl-L-proline to N-acyl-L-glutamate, provide an example of how specific catalysts can mediate reactions involving complex organic compounds. Such methodologies could be applied to or inform the reactivity and potential transformations of N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide in research settings (Ito et al., 2005).
Molecular and Crystal Structures
Investigations into the molecular and crystal structures of compounds such as 1-methyl-2-oxo-3-acetoxy-4-hydroxy-4-(phenyl)piperidine offer detailed insights into the structural characteristics and interactions at the molecular level, which are crucial for understanding the properties and potential applications of complex molecules like N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide in fields such as material science or drug development (Kuleshova & Khrustalev, 2000).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N'-[3-(2-oxopyrrolidin-1-yl)phenyl]-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3/c29-21-7-3-11-28(21)19-5-1-4-18(14-19)26-23(31)22(30)25-15-17-8-12-27(13-9-17)20-6-2-10-24-16-20/h1-2,4-6,10,14,16-17H,3,7-9,11-13,15H2,(H,25,30)(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDOAWKSQWUGSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3CCN(CC3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.